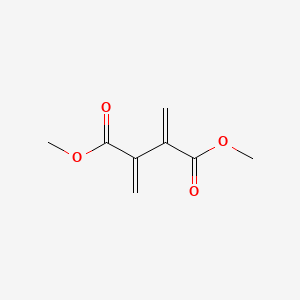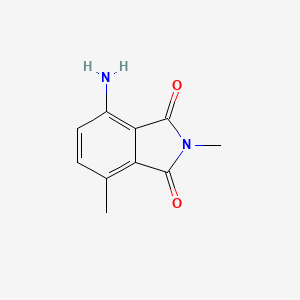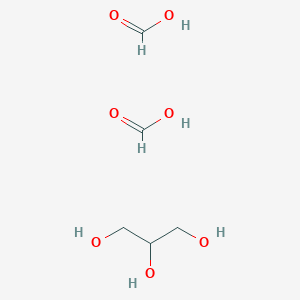
Formic acid;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;propane-1,2,3-triol is a compound that combines formic acid (methanoic acid) and propane-1,2,3-triol (glycerol). Formic acid is the simplest carboxylic acid, known for its presence in the venom of ants and bees . . This compound is significant due to its various applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained as a by-product in the manufacture of soaps. This process involves boiling oils and fats with sodium or potassium hydroxide solution, known as saponification .
- Glycerol can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is obtained from the cracking of petroleum. Propylene is chlorinated at about 500°C to get allyl chloride, which is then hydrolyzed with sodium carbonate solution under pressure to give allyl alcohol. The allyl alcohol is treated with chlorine water (hypochlorous acid) and subsequently hydrolyzed to get glycerol .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and hydrogen peroxide are commonly used oxidizing agents for glycerol.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
Oxidation Products: Glyceraldehyde, dihydroxyacetone, glyceric acid, tartronic acid.
Reduction Products: Various alcohols depending on the specific conditions and catalysts used.
Applications De Recherche Scientifique
Formic acid;propane-1,2,3-triol has numerous applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action of formic acid;propane-1,2,3-triol involves various molecular targets and pathways:
-
Formic Acid
-
Propane-1,2,3-Triol
Comparaison Avec Des Composés Similaires
Formic acid;propane-1,2,3-triol can be compared with other similar compounds:
-
Glycerol (Propane-1,2,3-Triol)
-
Formic Acid (Methanoic Acid)
-
Other Polyols
By combining formic acid and propane-1,2,3-triol, the resulting compound exhibits unique properties and applications that are not present in the individual components alone.
Propriétés
Numéro CAS |
32648-08-1 |
|---|---|
Formule moléculaire |
C5H12O7 |
Poids moléculaire |
184.14 g/mol |
Nom IUPAC |
formic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.2CH2O2/c4-1-3(6)2-5;2*2-1-3/h3-6H,1-2H2;2*1H,(H,2,3) |
Clé InChI |
ACBJRGIRAAVUGQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)O.C(=O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
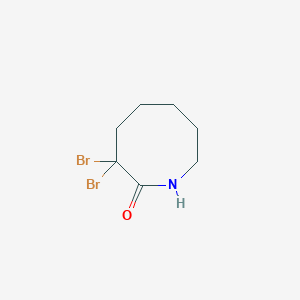
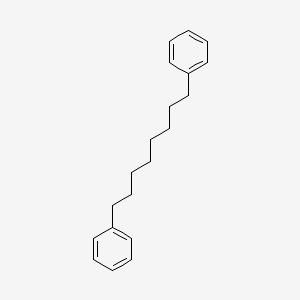
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
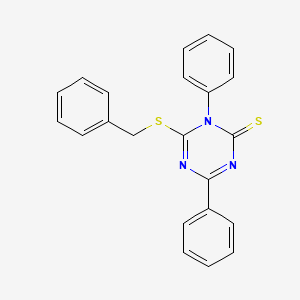
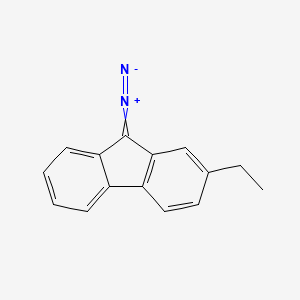
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
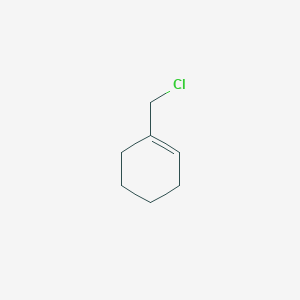

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
